2,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
The compound “2,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group and a 2,4-dimethylbenzene sulfonamide moiety.
Properties
IUPAC Name |
2,4-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S3/c1-15-7-10-20(16(2)13-15)29(24,25)22-18-8-9-19-17(14-18)5-3-11-23(19)30(26,27)21-6-4-12-28-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRXNLFMVBARPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyl sulfoxide (DMSO) to form sulfonyl oxoacetimides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: DMSO, often used as both an oxidant and solvent, under microwave assistance.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-sulfonyl-2-aryloxoacetamides.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, compounds similar to 2,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide have shown efficacy against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis pathways, which are critical for microbial growth .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, sulfonamides have been shown to act as inhibitors of α-glucosidase and acetylcholinesterase enzymes. These properties suggest potential therapeutic applications in managing conditions such as Type 2 Diabetes Mellitus and Alzheimer's disease .
Antidiabetic Activity
Research indicates that sulfonamide derivatives can exhibit significant antidiabetic effects through mechanisms such as enhancing insulin sensitivity or modulating glucose metabolism. Compounds structurally related to 2,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide have been evaluated in vivo for their hypoglycemic activity .
Case Study 1: Antimicrobial Evaluation
A study published in Molecules assessed a series of thiopyrimidine-benzenesulfonamide compounds for their antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the sulfonamide structure can enhance antimicrobial efficacy .
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the enzyme inhibitory potential of sulfonamides containing benzodioxane moieties. The study demonstrated that these compounds effectively inhibited α-glucosidase and acetylcholinesterase activities in vitro. The findings support the use of sulfonamides as therapeutic agents for diabetes management and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The thienylsulfonyl group is known to interact with bacterial cell membranes, leading to disruption and cell death. Additionally, the quinoline ring can intercalate with DNA, inhibiting replication and transcription processes .
Comparison with Similar Compounds
Key Findings :
- The thiophene-sulfonyl group in the target compound may enhance binding to hydrophobic pockets in iNOS, as suggested by analogous sulfonamide interactions with heme-containing enzymes .
- Compared to L-NAME, the compound’s sulfonamide-tetrahydroquinoline scaffold could reduce off-target effects, a critical advantage in inflammatory disease models.
Pharmacokinetic and Toxicity Profiles
- Solubility : The 2,4-dimethylbenzene group likely reduces aqueous solubility compared to simpler sulfonamides like acetazolamide.
- Metabolism: Cytochrome P450-mediated oxidation of the tetrahydroquinoline ring may occur, necessitating structural optimization to mitigate rapid clearance.
Biological Activity
2,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound notable for its structural diversity and potential biological activities. This compound integrates a sulfonamide group with a benzene ring and a tetrahydroquinoline moiety, linked through a thiophene-2-sulfonyl group. The unique arrangement of these functional groups suggests diverse interactions with biological targets, making it an interesting subject for research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 492.6 g/mol. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Sulfonamide Group | Provides antibacterial properties |
| Benzene Ring | Enhances lipophilicity and biological activity |
| Tetrahydroquinoline Moiety | Associated with various pharmacological effects |
| Thiophene-2-Sulfonyl Group | Imparts unique reactivity and interaction potential |
Biological Activities
Research indicates that 2,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibits a range of biological activities:
Antimicrobial Properties
Sulfonamides are known for their antimicrobial effects. Studies have demonstrated that compounds with similar structures exhibit significant activity against various microorganisms. For example:
- Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Exhibits inhibitory effects on Candida albicans .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy:
- Cell Proliferation Inhibition : The compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines .
- Mechanism of Action : It is believed to interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis .
Inhibition of Carbonic Anhydrases
The compound has been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are important targets in cancer therapy:
- Selectivity : Some derivatives have shown selective inhibition against tumor-associated isoforms such as CA IX and XII .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide?
- Methodological Answer : Synthesis involves multi-step organic reactions:
- Step 1 : Functionalization of the tetrahydroquinoline core via sulfonylation with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Coupling with 2,4-dimethylbenzenesulfonamide using nucleophilic substitution or amide bond formation. Reaction parameters (temperature: 50–80°C, solvent: DMF) influence yield and purity .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product (typical yields: 40–65%) .
Q. How can spectroscopic techniques validate the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the integration of aromatic protons (tetrahydroquinoline and thiophene rings) and methyl groups (δ 2.3–2.6 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with sulfonamide and tetrahydroquinoline moieties .
- IR Spectroscopy : Detect sulfonyl S=O stretching (1350–1150 cm⁻¹) and N-H bending (amide I/II bands) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to identify potency variations .
- Target Validation : Use CRISPR/Cas9 knockdown or overexpression models to confirm interactions with hypothesized targets (e.g., kinases, GPCRs) .
- Data Normalization : Account for batch-to-batch compound purity differences (e.g., via HPLC quantification) and solvent effects (DMSO vs. saline) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation in lipid-based nanoparticles .
- Metabolic Stability : Introduce fluorine atoms or methyl groups to reduce CYP450-mediated degradation (guided by molecular docking) .
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure free fraction and adjust dosing regimens .
Q. How do structural modifications influence the compound’s selectivity for biological targets?
- Methodological Answer :
- SAR Studies : Systematically substitute the thiophene-sulfonyl group (e.g., with pyridine or benzene sulfonyl) and assay activity against related enzymes (e.g., carbonic anhydrase vs. kinases) .
- Computational Modeling : Perform molecular dynamics simulations to predict binding affinity changes upon methyl group addition/removal .
- Crystallography : Solve co-crystal structures with target proteins to identify critical hydrogen bonds or hydrophobic interactions .
Data Contradiction Analysis
Q. Why do antimicrobial assays show conflicting results across studies?
- Methodological Answer :
- Strain Variability : Test against standardized panels (e.g., ATCC strains) and include positive controls (e.g., ciprofloxacin for Gram-negative bacteria) .
- Biofilm vs. Planktonic Assays : Use crystal violet staining to differentiate biofilm inhibition from bactericidal effects .
- Check for Synergism : Combine with β-lactam antibiotics to assess potentiation (e.g., via checkerboard assays) .
Functional Group Contribution
Q. What roles do the thiophene-sulfonyl and tetrahydroquinoline groups play in biological activity?
- Methodological Answer :
- Thiophene-Sulfonyl : Enhances solubility via polar interactions and may act as a hydrogen bond acceptor with catalytic residues (e.g., in enzyme active sites) .
- Tetrahydroquinoline : Provides rigidity for target binding and modulates lipophilicity (logP) to influence membrane permeability .
- Validation : Synthesize analogs lacking these groups and compare activity in enzymatic inhibition assays .
Synthesis Challenges
Q. How can low yields during the final coupling step be mitigated?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation .
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 min at 100°C vs. 24 hr conventional heating) .
- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., hydrolysis) and adjust protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
